1-Ethoxy-4-(pentafluorosulfanyl)benzene
Overview
Description
1-Ethoxy-4-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C8H9F5OS and a molecular weight of 248.21 g/mol . This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a pentafluorosulfanyl group (-SF5) attached to a benzene ring. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
One common method involves the reaction of 4-ethoxyphenyl magnesium bromide with sulfur tetrafluoride (SF4) under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethoxy-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pentafluorosulfanyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethoxy-4-(pentafluorosulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(pentafluorosulfanyl)benzene is largely influenced by the electron-withdrawing nature of the pentafluorosulfanyl group. This group can stabilize negative charges and influence the reactivity of the benzene ring, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
1-Ethoxy-4-(pentafluorosulfanyl)benzene can be compared with other similar compounds such as:
1-Methoxy-4-(pentafluorosulfanyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group (-CF3) instead of a pentafluorosulfanyl group.
1-Ethoxy-4-(fluorosulfonyl)benzene: Contains a fluorosulfonyl group (-SO2F) instead of a pentafluorosulfanyl group.
The uniqueness of this compound lies in the strong electron-withdrawing effect of the pentafluorosulfanyl group, which can significantly alter the compound’s reactivity and properties compared to its analogs .
Properties
IUPAC Name |
(4-ethoxyphenyl)-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5OS/c1-2-14-7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZFJHFFKWMEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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